An In-depth Technical Guide to (1,3-Thiazol-2-ylmethyl)urea: Structure, Properties, and Biological Significance
An In-depth Technical Guide to (1,3-Thiazol-2-ylmethyl)urea: Structure, Properties, and Biological Significance
This technical guide provides a comprehensive overview of (1,3-Thiazol-2-ylmethyl)urea, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its chemical architecture, physicochemical properties, synthesis methodologies, and explore its potential biological activities and mechanisms of action, drawing upon data from closely related analogues to present a complete scientific narrative.
Introduction: The Thiazolyl Urea Scaffold
The convergence of a thiazole ring and a urea moiety in a single molecular entity gives rise to the thiazolyl urea scaffold, a privileged structure in the realm of medicinal chemistry. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of many biologically active compounds, including the vitamin thiamine.[1] The urea functional group, with its capacity for extensive hydrogen bonding, is also a frequent component of pharmacologically active agents. The strategic combination of these two pharmacophores in (1,3-Thiazol-2-ylmethyl)urea presents a compelling platform for the development of novel therapeutics with a wide spectrum of potential applications, ranging from antimicrobial and anticancer to neuroprotective agents.[2][3][4]
Chemical Structure and Physicochemical Properties
The fundamental architecture of (1,3-Thiazol-2-ylmethyl)urea comprises a 1,3-thiazole ring connected to a urea group via a methylene linker. This specific arrangement of atoms dictates its three-dimensional shape, reactivity, and interactions with biological macromolecules.
IUPAC Name: (1,3-thiazol-2-ylmethyl)urea CAS Number: 1251308-97-0[5] Molecular Formula: C₅H₇N₃OS[6]
Below is a table summarizing the key physicochemical properties of (1,3-Thiazol-2-ylmethyl)urea. It is important to note that while some of these properties are experimentally determined, others are computationally predicted and should be considered as estimates.
| Property | Value | Source |
| Molecular Weight | 157.21 g/mol | [5] |
| XLogP3 | -0.8 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 3 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |
| Rotatable Bond Count | 2 | PubChem (Computed) |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Moderately soluble in polar solvents | [7] (Inferred from related compounds) |
Synthesis of (1,3-Thiazol-2-ylmethyl)urea
The synthesis of thiazolyl urea derivatives is generally a straightforward process, often involving the reaction of a 2-aminothiazole precursor with an appropriate isocyanate.[2] The following is a representative, detailed protocol for the synthesis of (1,3-Thiazol-2-ylmethyl)urea, adapted from established methodologies for similar compounds.
Synthesis of the Precursor: 2-(Aminomethyl)-1,3-thiazole
The synthesis of the key intermediate, 2-(aminomethyl)-1,3-thiazole, can be achieved through a multi-step process starting from commercially available reagents. A common approach is the Hantzsch thiazole synthesis.[2]
General Experimental Protocol for the Synthesis of (1,3-Thiazol-2-ylmethyl)urea
Materials:
-
2-(Aminomethyl)-1,3-thiazole
-
Trimethylsilyl isocyanate
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-(aminomethyl)-1,3-thiazole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen), add trimethylsilyl isocyanate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure (1,3-Thiazol-2-ylmethyl)urea.
Causality behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the isocyanate with atmospheric moisture, which would lead to the formation of an undesired symmetrical urea by-product.
-
Anhydrous Solvent: Dichloromethane is dried to prevent any water from reacting with the isocyanate.
-
Stepwise Addition at Low Temperature: The dropwise addition of the isocyanate at 0 °C helps to control the exothermicity of the reaction and minimize the formation of side products.
-
Aqueous Workup: The addition of sodium bicarbonate solution serves to quench any unreacted isocyanate and neutralize any acidic by-products.
Visualizing the Synthesis Workflow
Caption: A generalized workflow for the synthesis of (1,3-Thiazol-2-ylmethyl)urea.
Biological Activities and Potential Mechanisms of Action
Thiazolyl urea derivatives have demonstrated a wide range of biological activities, and (1,3-Thiazol-2-ylmethyl)urea is anticipated to share some of these properties. The specific biological profile will, however, be dependent on its unique substitution pattern.
Antibacterial Activity
Several 2-aminothiazole urea derivatives have shown promising antibacterial activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2] The proposed mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[6] It is plausible that (1,3-Thiazol-2-ylmethyl)urea could exhibit similar activity by binding to the active site of this enzyme and disrupting its function.
Anticancer Activity
The thiazole nucleus is a common feature in a number of anticancer drugs. Thiazolyl urea derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8] The mechanisms underlying their anticancer activity are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and proliferation. For instance, some pyridinyl-thiadiazolyl-urea compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[5]
Neuroprotective Activity
Recent studies have explored the potential of thiazolyl urea derivatives as anti-Parkinsonian agents.[3][9] The proposed mechanism involves the antagonism of the adenosine A2A receptor, which is implicated in the pathophysiology of Parkinson's disease.[3][9] Molecular docking studies have suggested that these compounds can fit into the binding pocket of the A2A receptor, warranting further investigation.[3][9]
Visualizing a Potential Mechanism of Action
Caption: A putative mechanism of antibacterial action for (1,3-Thiazol-2-ylmethyl)urea.
Quantitative Biological Data for Related Thiazolyl Urea Analogues
| Compound | Target/Cell Line | Activity (IC₅₀/MIC) | Reference |
| N-(6-cyano-BT-2-yl)-N′-(p-MeObenzyl)urea | GSK-3β | < 57% inhibition at 1.0 µM | [4] |
| 1-(4-methyl-BT-2-yl)-3-phenyl-thiourea derivative | Mouse Melanoma (B16-F10) | IC₅₀ = 16.23 µM | [4] |
| 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole | Trypanosoma brucei rhodesiense | IC₅₀ = 9 nM | [9] |
| Novel 1,3-thiazole derivative 4l | α-glucosidase | IC₅₀ = 41 ± 2 µM | [10] |
| Novel 1,3-thiazole derivative 4g | MCF-7 (Breast Cancer) | IC₅₀ = 2.6 µM | [10] |
Conclusion and Future Directions
(1,3-Thiazol-2-ylmethyl)urea represents a molecule with significant potential in drug discovery, stemming from the well-established biological activities of its constituent thiazole and urea pharmacophores. While this guide has synthesized the available information on its structure, properties, and potential applications, further experimental validation is necessary. Future research should focus on the development of a robust and scalable synthesis, comprehensive characterization of its physicochemical properties, and a thorough evaluation of its biological activity against a panel of relevant targets. Structure-activity relationship (SAR) studies on analogues of (1,3-Thiazol-2-ylmethyl)urea will be instrumental in optimizing its potency and selectivity for specific biological targets, paving the way for the development of novel therapeutic agents.
References
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Groningen, R. (n.d.). Synthesis of Thiazol-2-yl Urea Derivatives, Antibacterial Agents. University of Groningen. [Link]
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Siddiqui, A. A., et al. (2012). Structure-based design, synthesis and molecular modeling studies of thiazolyl urea derivatives as novel anti-parkinsonian agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6093-6098. [Link]
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PubChem. (n.d.). Thiazole-urea, 11. National Center for Biotechnology Information. [Link]
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Molbase. (n.d.). 1-(3-fluorobenzyl)-3-(4-(isobutylsulfonylmethyl)thiazol-2-yl)urea. [Link]
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Wenzler, T., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. Bioorganic & Medicinal Chemistry, 24(11), 2483-2492. [Link]
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ResearchGate. (n.d.). Synthesis of thiazole derivatives (9), (10), urea derivatives (11a and 11b), quinazoline 12, and β-naphthyl carbamate (13). [Link]
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Martinez-Otero, D., et al. (2019). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 24(23), 4359. [Link]
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ResearchGate. (n.d.). Synthesis of oxazol/thiazole urea derivatives by reaction of isocyanate... [Link]
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Journal of Pharmaceutical Research and Reports. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]
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PubChem. (n.d.). 3-Ethyl-1-methyl-1-(5-nitro-1,3-thiazol-2-yl)urea. National Center for Biotechnology Information. [Link]
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The Distant Reader. (n.d.). Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. [Link]
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ResearchGate. (n.d.). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. [Link]
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